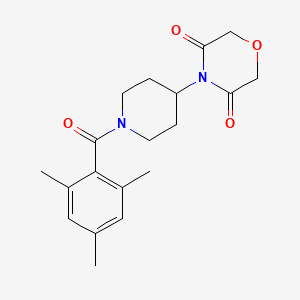

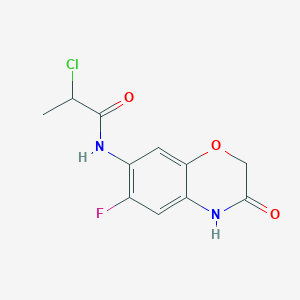

![molecular formula C14H16N2O4 B2706556 1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide CAS No. 1396875-02-7](/img/structure/B2706556.png)

1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide” is a chemical compound that has been studied for its potential applications in various fields . It is related to a series of compounds known as 1-benzo [1,3]dioxol-5-yl-indoles .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another study reported the preparation of noble ligands of (E)-N0-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) via a simple condensation method .Molecular Structure Analysis

The molecular structure of “this compound” and related compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were also analyzed using the single crystal X-ray diffraction method .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” and related compounds typically involve Pd-catalyzed C-N cross-coupling and condensation reactions .Applications De Recherche Scientifique

Synthesis and Therapeutic Potential

Novel Synthesis Methods

The development of novel azetidine derivatives through innovative synthesis methods is a key area of research. For instance, a study on the ultrasound-assisted synthesis of azetidinone derivatives demonstrates the potential of these compounds as anti-tubercular agents, indicating that modifications to the azetidine scaffold can lead to significant bioactivity (Nimbalkar et al., 2018). This highlights the versatility of the azetidine core in medicinal chemistry and its potential for generating novel therapeutic agents.

Cancer Research Applications

Azetidine derivatives have been explored for their potential as cancer therapeutics. A study synthesizing novel benzodifuranyl derivatives, including azetidines, revealed their efficacy as COX-2 inhibitors with analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). This research underscores the applicability of azetidine derivatives in developing new anti-cancer strategies.

Organocatalysis

Catalytic Applications

Azetidine derivatives also find applications in catalysis, exemplified by a study on enantiopure azetidine-2-carboxamides used as organocatalysts in direct asymmetric aldol reactions (Song et al., 2014). This suggests that azetidine-based compounds can play a crucial role in enhancing the efficiency and selectivity of chemical reactions, important for synthesizing complex molecules.

Ring-Expansion Reactions

Ring Expansion and Functionalization

Research into the ring-expansion reactions of epoxy amides and enamides has led to the generation of functionalized azetidines among other products (Suraj & Swamy, 2022). This study illustrates the potential of azetidine derivatives in diverse synthetic applications, including the development of new materials and complex molecular architectures.

Mécanisme D'action

Target of Action

Similar compounds bearing the benzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit anticancer activity against various cancer cell lines .

Mode of Action

It is known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Related compounds have been found to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .

Propriétés

IUPAC Name |

1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-9(17)16-6-11(7-16)14(18)15-5-10-2-3-12-13(4-10)20-8-19-12/h2-4,11H,5-8H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHVYLQYVWNKTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

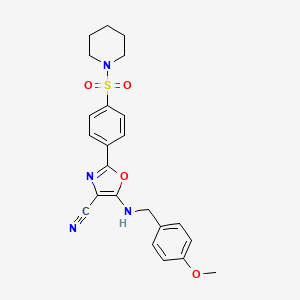

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2706473.png)

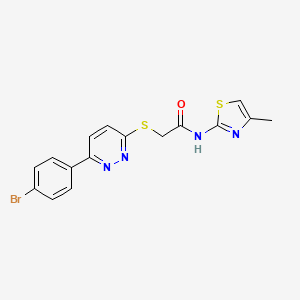

![N-(3-chloro-2-methylphenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2706474.png)

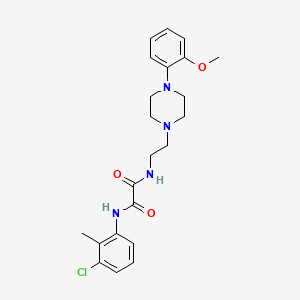

![ethyl 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2706478.png)

![(2R)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2706479.png)

![2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate](/img/structure/B2706484.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2706486.png)